1-(2-Methylcyclopropyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylcyclopropyl)piperazine is a chemical compound with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound is primarily used in research and development and is not intended for human or veterinary use .
Vorbereitungsmethoden
The synthesis of 1-(2-Methylcyclopropyl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed . Industrial production methods often involve batch or flow (microwave) reactors, which can simplify the synthesis process and improve efficiency .
Analyse Chemischer Reaktionen
1-(2-Methylcyclopropyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur with halogenated compounds, where the piperazine ring acts as a nucleophile.
Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylcyclopropyl)piperazine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2-Methylcyclopropyl)piperazine involves its interaction with specific molecular targets and pathways. Piperazine compounds generally act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methylcyclopropyl)piperazine can be compared with other similar compounds, such as:
Piperazine: The parent compound, which is widely used in pharmaceuticals and has a broad range of biological activities.
1-(2-Chlorocyclopropyl)piperazine: A similar compound with a chlorine substituent, which may exhibit different reactivity and biological properties.
1-(2-Fluorocyclopropyl)piperazine: Another analog with a fluorine substituent, which can affect the compound’s chemical and biological behavior.
The uniqueness of this compound lies in its specific substituent, which can influence its reactivity, stability, and interactions with other molecules.
Conclusion
This compound is a versatile compound with significant applications in scientific research Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry
Eigenschaften
Molekularformel |
C8H16N2 |
---|---|
Molekulargewicht |
140.23 g/mol |
IUPAC-Name |
1-(2-methylcyclopropyl)piperazine |
InChI |
InChI=1S/C8H16N2/c1-7-6-8(7)10-4-2-9-3-5-10/h7-9H,2-6H2,1H3 |
InChI-Schlüssel |
YTMZAUQEBPMCRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC1N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.